4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid

Description

Properties

IUPAC Name |

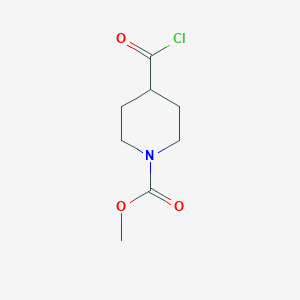

methyl 4-carbonochloridoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3/c1-13-8(12)10-4-2-6(3-5-10)7(9)11/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCJDDDXBVKHHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448417 | |

| Record name | 4-(CHLOROCARBONYL)-1-PIPERIDINECARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197585-43-6 | |

| Record name | 4-(CHLOROCARBONYL)-1-PIPERIDINECARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Reaction Mechanism

The synthesis involves four sequential steps: silylation , carboxylation , chlorination , and deprotection (Figure 1). Each step is designed to maximize yield and purity while minimizing side reactions.

Step 1: Silylation of 4-Piperidinopiperidine

The primary amine group of 4-piperidinopiperidine is protected using a trialkylsilyl halide (e.g., trimethylsilyl chloride) under inert conditions. This forms a silylated intermediate, shielding the amine from undesired reactions during subsequent steps.

Step 2: Carboxylation with Carbon Dioxide

The silylated intermediate reacts with carbon dioxide gas, forming a carbamate derivative. This step requires controlled CO₂ bubbling at room temperature for 30 minutes to 6 hours, ensuring complete conversion.

Step 3: Chlorination with Thionyl Chloride

The carbamate derivative undergoes chlorination using thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or oxalyl chloride. This step introduces the chlorocarbonyl group, yielding the hydrochloride salt.

Step 4: Deprotection with Strong Base

Treatment with a strong base (e.g., NaOH) hydrolyzes the hydrochloride salt, yielding the free carboxylic acid. This step achieves a high-purity final product after recrystallization.

Reaction Optimization and Conditions

Key parameters influencing yield and purity include temperature, reagent stoichiometry, and reaction duration (Table 1).

Table 1: Optimized Reaction Conditions

| Step | Reagent | Molar Ratio | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Trimethylsilyl chloride | 1:1 | 25°C | 2 h | 95% |

| 2 | CO₂ gas | 2:1 (vs. amine) | 25°C | 3 h | 89% |

| 3 | Thionyl chloride | 1:1 | 0–25°C | 24 h | 92% |

| 4 | NaOH (10% w/w) | 1.2:1 | 25°C | 1 h | 96% |

-

Silylation : Excess silylating agent ensures complete amine protection, avoiding residual reactivity.

-

Carboxylation : CO₂ must be introduced slowly to prevent carbamate decomposition.

-

Chlorination : Sub-zero temperatures minimize side reactions (e.g., ring chlorination).

-

Deprotection : Concentrated NaOH (10–30% w/w) ensures efficient hydrolysis without degrading the chlorocarbonyl group.

Analytical Characterization

Spectroscopic Data

The final product was validated using IR, NMR, and titration (Table 2).

Table 2: Analytical Properties of this compound

| Property | Value |

|---|---|

| Melting Point | 63.8°C |

| HCl Titration Purity | 96.46% |

| IR Peaks (cm⁻¹) | 1725 (C=O), 1409 (C-Cl) |

| ¹H NMR (δ, ppm) | 1.0–2.1 (m, 10H, piperidine CH₂), 2.1–3.4 (m, 7H, N-CH₂), 4.1–4.6 (m, 2H, COCl) |

Purity and Yield Enhancements

Recrystallization from ethanol-water mixtures (3:1 v/v) elevated purity to >99%. The patent-reported yield of 92% surpasses conventional methods (70–85%) due to in-situ silylation and minimized intermediate isolation.

Comparative Analysis with Alternative Methods

Chemical Reactions Analysis

Types of Reactions: 4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of a strong acid or base.

Substitution: Common nucleophiles include amines and alcohols, often under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products:

Hydrolysis: Carboxylic acid and methanol.

Substitution: Various substituted piperidine derivatives.

Reduction: Piperidine alcohol derivatives.

Scientific Research Applications

Synthesis and Derivatives

4-(Chlorocarbonyl)-1-piperidinecarboxylic acid serves as a precursor for various derivatives that exhibit diverse pharmacological activities. The synthesis of these derivatives often involves modifications to the piperidine ring or the introduction of different substituents at the carbonyl position.

Key Derivatives

- N-(4-piperidinyl)-N-phenylamides : These compounds have shown potent analgesic properties, indicating their potential as pain relief medications .

- 4-amino-1-piperidinecarboxylic acid derivatives : These have been developed as selective inhibitors of protein kinase B (PKB), demonstrating significant anti-tumor activity in vivo .

Pharmaceutical Applications

The applications of this compound in pharmaceuticals can be categorized as follows:

Analgesics

Research indicates that derivatives synthesized from this compound exhibit strong analgesic effects. For instance, N-(4-piperidinyl)-N-phenylamides have been noted for their effectiveness in pain management, offering alternatives to traditional opioids with potentially lower side effects .

Anticancer Agents

Compounds derived from this compound have been identified as effective inhibitors in cancer cell lines. The modification of the piperidine structure has led to the development of molecules that inhibit PKB, a key player in cancer cell survival pathways. These inhibitors have shown promising results in preclinical models, inhibiting tumor growth significantly .

Antimicrobial Activity

Some derivatives demonstrate antimicrobial properties, particularly against resistant strains of bacteria. This suggests potential applications in treating infections where conventional antibiotics fail .

Case Studies

Several studies highlight the efficacy of this compound derivatives:

- Study on Analgesic Activity : A series of N-substituted derivatives were tested for analgesic properties using animal models. Results indicated significant pain relief comparable to existing analgesics but with reduced side effects .

- Antitumor Efficacy : In vivo studies involving xenograft models showed that specific derivatives could reduce tumor size by over 50% at tolerable doses, confirming their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid involves its reactivity with various nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of various derivatives and bioactive compounds.

Comparison with Similar Compounds

Key Observations:

Reactivity: The chlorocarbonyl group in this compound confers high reactivity, making it suitable for coupling reactions. In contrast, ester derivatives like N-BOC Norfentanyl () or tert-butyl-protected analogs () exhibit enhanced stability, favoring storage and handling . Methyl 4-(Chlorocarbonyl)Benzoate () shares the reactive -COCl group but lacks the piperidine ring, limiting its utility in central nervous system-targeted drugs .

Complex substituents, as in Loratadine impurities (), demonstrate the challenges of controlling by-products during large-scale synthesis .

Pharmaceutical Relevance: Piperidinecarboxylic acid derivatives are prevalent in drug discovery. For example, 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid () may serve as a kinase inhibitor precursor, while N-BOC Norfentanyl () is critical in opioid synthesis . The chlorocarbonyl group’s reactivity is leveraged in for constructing pyrrolidine-carboxylate antagonists .

Safety and Handling: Acyl chlorides require stringent safety measures due to corrosiveness and moisture sensitivity. In contrast, esterified derivatives (e.g., N-BOC Norfentanyl) pose lower immediate risks .

Research Findings and Trends

- Synthetic Utility: Chlorocarbonyl-containing piperidine derivatives are pivotal in forming peptidomimetics and heterocyclic scaffolds. highlights their role in synthesizing nonretinoid antagonists .

- Impurity Profiling : Compounds like 4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic Acid () underscore the importance of impurity identification in drug quality control .

- Emerging Applications : Derivatives with pyrimidine or aryl groups () are gaining traction in targeted cancer therapies and antiviral research .

Biological Activity

4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid (CAS No. 197585-43-6) is a compound that has attracted attention due to its potential biological activities. Structurally, it belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a piperidine ring with a chlorocarbonyl group and a carboxylic acid moiety. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the chlorocarbonyl group may facilitate interactions with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that piperidine derivatives can possess antimicrobial properties, inhibiting the growth of various bacterial strains. The presence of the chlorocarbonyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

- Antitumor Activity : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation. For instance, it has been noted that similar piperidine derivatives can modulate signaling pathways involved in cancer progression.

- Enzyme Inhibition : The compound's structural features may allow it to act as an enzyme inhibitor, particularly against kinases involved in critical signaling pathways such as the PI3K-AKT-mTOR pathway, which is often dysregulated in cancer.

Case Studies and Research Findings

Several studies have explored the biological activity of related piperidine compounds, providing insights into the potential effects of this compound:

- Antitumor Efficacy : A study reported that piperidine derivatives showed significant inhibitory effects on tumor growth in xenograft models. Compounds structurally similar to this compound demonstrated selective inhibition of PKB (Protein Kinase B), a key player in cancer signaling pathways .

- Antimicrobial Properties : Research indicated that piperidine derivatives exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds suggest that modifications in structure can significantly impact bioavailability and metabolic stability, which are crucial for therapeutic efficacy .

Data Tables

The following table summarizes key findings from various studies on the biological activities associated with piperidine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.